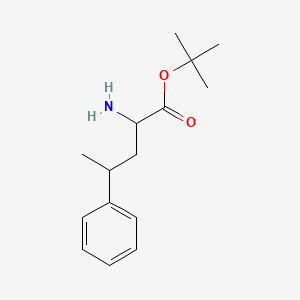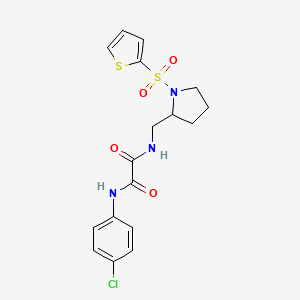![molecular formula C22H16N2O3S2 B2464298 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921998-22-3](/img/structure/B2464298.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide, also known as BTF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The synthesis and biological evaluation of N’-arylamides derived from this compound have been investigated. These derivatives demonstrated variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising antibacterial activity against Staphylococcus aureus NCIM 5021, with MIC values in the range of 19.7–24.2 μM. Among them, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus NCIM 5022 (MIC of 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .
Ligands for Metal Extraction
Studies have explored the potential of benzothiazole derivatives, including this compound, as ligands for metal extraction. Their ability to bind to metal ions makes them valuable in applications related to metal separation and purification .
Anticancer Agents
While not directly studied for this specific compound, benzothiazole derivatives have demonstrated anticancer properties. Their diverse biological activities include potential as antiproliferative agents against various cancer cell lines. Further investigation into the anticancer potential of this compound is warranted .
Antiinvasive Agents
Quinazoline derivatives, which share structural similarities with benzothiazoles, have therapeutic potential as antiinvasive agents. These compounds may play a role in inhibiting tumor invasion and metastasis .
Other Potential Applications
Beyond the mentioned fields, benzothiazole derivatives have been associated with activities such as antifungal, antiprotozoal, antihypertensive, antidiabetic, and anti-inflammatory effects. Additionally, some drugs containing benzothiazole nuclei are used for treating conditions like glaucoma, Parkinson’s disease, and amyotrophic lateral sclerosis .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit potent activity against various targets, includingMycobacterium tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its target would need to be determined through further experimental studies.
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways, including those involved in tuberculosis infection
Result of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . The specific effects of this compound would need to be determined through further experimental studies.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c1-2-26-16-8-5-6-13-12-17(27-19(13)16)20(25)24-21-14(10-11-28-21)22-23-15-7-3-4-9-18(15)29-22/h3-12H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCBBRCKBCZKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)


![[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2464221.png)


![2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one](/img/structure/B2464226.png)

![2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2464229.png)

![(Z)-5-chloro-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2464232.png)

